molecular formula C11H9FN2S B13835292 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

Cat. No.: B13835292
M. Wt: 220.27 g/mol
InChI Key: APYXJSICJHHQDE-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoro group at the 6th position of the benzothiazole ring and a nitrile group attached to a methyl-substituted propanenitrile moiety

Preparation Methods

The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has been investigated for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activities. In biology and medicine, benzothiazole derivatives, including this compound, have shown promising antimicrobial, antifungal, and anticancer properties . Additionally, the compound has been studied for its potential use as an inhibitor of specific enzymes, such as N-acylethanolamine acid amidase (NAAA), which plays a role in the regulation of pain and inflammation .

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, as an NAAA inhibitor, the compound exerts its effects by inhibiting the activity of N-acylethanolamine acid amidase, an enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases the levels of PEA, which in turn activates peroxisome proliferator-activated receptor-α (PPAR-α) and exerts anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 2-(6-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile stands out due to its unique structural features and biological activities. Similar compounds include 2-(6-fluoro-1,3-benzothiazol-2-yl)ethylamine and 2-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine While these compounds share the benzothiazole core structure, their different substituents and functional groups result in distinct chemical and biological properties

Properties

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

2-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-4-3-7(12)5-9(8)15-10/h3-5H,1-2H3

InChI Key

APYXJSICJHHQDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

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